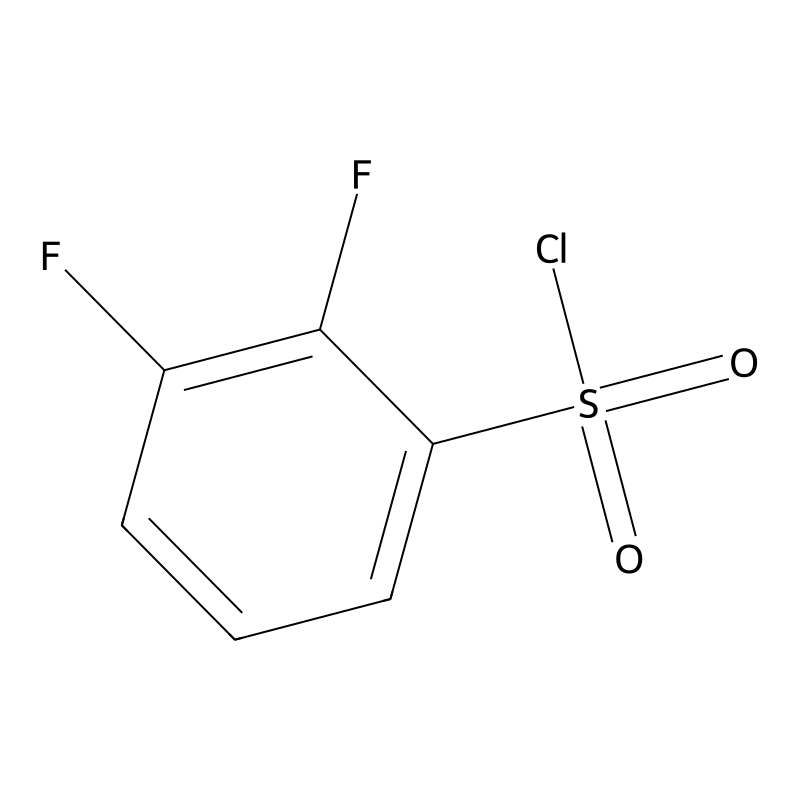

2,3-Difluorobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemical Synthesis

Specific Scientific Field: Chemical Synthesis

Summary of the Application: “2,3-Difluorobenzene-1-sulfonyl chloride” is used in a facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides.

Methods of Application or Experimental Procedures: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous solution of KF or KHF2.

Results or Outcomes: A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library.

Application in Continuous-Flow Double Diazotization

Specific Scientific Field: Organic Chemistry

Summary of the Application: “2,3-Difluorobenzene-1-sulfonyl chloride” is used in a continuous-flow double diazotization process for the synthesis of m-difluorobenzene via the Balz-Schiemann reaction.

Methods of Application or Experimental Procedures: The process involves double diazotization from m-phenylenediamine, which is tricky with potential hazards associated with the strongly exothermic and thermal instability of the diazonium intermediate.

Results or Outcomes: The protocol rapidly synthesizes m-difluorobenzene with an 85% total yield, which is significantly higher than the traditional method’s 65% total yield.

Application in Fluorosulfonylation

Specific Scientific Field: Organic Synthesis

Summary of the Application: “2,3-Difluorobenzene-1-sulfonyl chloride” can be used in direct fluorosulfonylation with fluorosulfonyl radicals.

Methods of Application or Experimental Procedures: The process involves the use of fluorosulfonyl radicals.

Results or Outcomes: The method provides a new way to synthesize sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science.

Application in the Preparation of Poly(Aryl Ether Sulfonamide)s

Specific Scientific Field: Polymer Chemistry

Summary of the Application: “2,3-Difluorobenzene-1-sulfonyl chloride” can be used in the preparation of 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s.

Results or Outcomes: The successful synthesis of poly(aryl ether sulfonamide)s using “2,3-Difluorobenzene-1-sulfonyl chloride” could open up new possibilities for the development of materials with unique properties.

2,3-Difluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₃ClF₂O₂S and a CAS number of 210532-24-4. This compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a sulfonyl chloride group at the 1 position, making it a member of the sulfonyl chlorides. It is characterized by its high reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various nucleophilic substitution reactions.

The predicted boiling point of 2,3-difluorobenzene-1-sulfonyl chloride is approximately 237.5 °C, and it has a density of around 1.580 g/cm³ . The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonates.

- Electrophilic Aromatic Substitution: The fluorine substituents can direct electrophiles to the ortho and para positions on the benzene ring, allowing for further functionalization.

- Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-difluorobenzenesulfonic acid.

These reactions highlight its utility in organic synthesis and functional group transformations.

Several methods for synthesizing 2,3-difluorobenzene-1-sulfonyl chloride have been reported:

- Direct Fluorination: Starting from benzene derivatives, fluorination can be achieved using fluorinating agents under controlled conditions.

- Sulfonation followed by Chlorination: A two-step process where a suitable benzene derivative is first sulfonated to introduce the sulfonic acid group, followed by chlorination to convert it to the sulfonyl chloride.

- Reactions with Fluorinated Reagents: Utilizing fluorinated reagents such as sulfur tetrafluoride in conjunction with chlorinating agents can yield the desired compound efficiently.

These methods allow for the selective introduction of functional groups while maintaining control over regioselectivity.

Interaction studies involving 2,3-difluorobenzene-1-sulfonyl chloride often focus on its reactivity with biological molecules and other chemical species. Understanding these interactions is crucial for assessing its potential toxicity and efficacy in medicinal applications.

Research into similar compounds has shown that modifications in substituents can significantly alter biological activity and reactivity profiles.

Several compounds share structural similarities with 2,3-difluorobenzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzene-1-sulfonyl chloride | Sulfonyl chloride attached to benzene | Lacks fluorine substituents; less reactive |

| 4-Fluorobenzenesulfonyl chloride | Fluorine at para position | Different regioselectivity; may exhibit varied activity |

| 2-Fluorobenzenesulfonyl chloride | Fluorine at ortho position | Similar reactivity but different steric effects |

These comparisons illustrate how variations in substitution patterns influence chemical behavior and potential applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive